InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2
. The Canonical SMILES representation is C1CC(CCC1CO)(F)F
.
While the provided literature doesn't offer specific synthesis routes for (4,4-Difluorocyclohexyl)methanol itself, it is mentioned as a key structural element in more complex molecules. For instance, it forms the core structure of the PARP-1 inhibitor NMS-P118 []. The synthesis of such complex molecules likely involves multiple steps, potentially starting from commercially available difluorinated cyclohexane derivatives.
While the provided literature does not explicitly describe the mechanism of action of (4,4-Difluorocyclohexyl)methanol itself, its incorporation into larger molecules like NMS-P118 showcases its ability to contribute to specific biological activities []. For example, NMS-P118 acts as a highly selective inhibitor of PARP-1, an enzyme involved in DNA repair and a target for cancer therapy. The (4,4-Difluorocyclohexyl)methanol moiety in NMS-P118 likely contributes to its binding affinity and selectivity towards PARP-1.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7